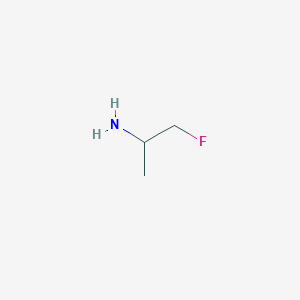

1-Fluoropropan-2-amine

Beschreibung

General Importance of Amines as Building Blocks in Organic Synthesis

Amines are a fundamental class of organic compounds, characterized by a nitrogen atom with a lone pair of electrons, making them excellent nucleophiles and bases. purkh.comnumberanalytics.com This reactivity makes them indispensable building blocks in organic synthesis, participating in a vast array of chemical transformations. amerigoscientific.comsolubilityofthings.com They are key intermediates in the production of a wide range of materials, including pharmaceuticals, agrochemicals, and dyes. amerigoscientific.combenthamdirect.com The amine functional group is also a critical component of many biologically active molecules, such as amino acids, neurotransmitters, and alkaloids, underscoring their significance in biochemistry and medicinal chemistry. purkh.comsolubilityofthings.com

Overview of Key Research Areas in 1-Fluoropropan-2-amine Chemistry

Research surrounding this compound and its derivatives is multifaceted. A significant area of investigation involves its synthesis, including stereoselective methods to produce specific enantiomers, which is crucial for pharmaceutical applications. acs.orga2bchem.com Another key research focus is its application as a building block in the synthesis of more complex molecules, particularly biologically active compounds and radiotracers for positron emission tomography (PET). acs.orgscholaris.ca Furthermore, detailed spectroscopic and computational studies are conducted to understand its conformational preferences and the electronic effects of the fluorine atom on the amine's reactivity. scholaris.casmolecule.com

Chemical Properties and Synthesis of this compound

Structural and Spectroscopic Properties

This compound possesses a chiral center at the carbon atom bonded to the amine group, meaning it can exist as two enantiomers: (R)-1-fluoropropan-2-amine and (S)-1-fluoropropan-2-amine. vulcanchem.comsmolecule.com The structural characteristics of this compound have been investigated using various spectroscopic techniques.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound.

¹H NMR: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments.

¹⁹F NMR: Fluorine-19 NMR is particularly useful for directly observing the fluorine atom and its coupling to neighboring protons. Detailed NMR studies have shown that the spin system for this compound is more complex than initially reported, being defined as an ABCD3X spin system. scholaris.ca

Interactive Data Table: Predicted Physicochemical Properties of a Derivative

| Property | Predicted Value | Unit |

| Boiling Point | 363 | °C |

| Melting Point | 128 | °C |

| Flash Point | 205 | °C |

| Density | 1.08 | g/cm³ |

| Water Solubility | 2.39e-2 | g/L |

| pKa (Basic) | 9.81 | |

| LogP | 1.73 | |

| Data sourced from EPA CompTox Chemicals Dashboard for a derivative compound. epa.gov |

Conformational Analysis

The conformational preferences of this compound are influenced by a combination of steric and stereoelectronic effects. The rotation around the C1-C2 bond is of particular interest. The relative stability of the gauche and anti conformers, which describe the spatial relationship between the fluorine atom and the amino group, is a subject of computational and experimental investigation. scribd.commsu.edu Hyperconjugative interactions, where electron density is shared between a filled bonding orbital and an adjacent empty antibonding orbital, can play a significant role in stabilizing certain conformations. msu.edu For instance, in related fluorinated alkanes, the gauche conformation is sometimes found to be more stable than the anti conformation, a phenomenon known as the "gauche effect." scribd.comresearchgate.net

Synthesis Methodologies

Several synthetic routes to this compound and its derivatives have been developed.

Reductive Amination: One common method involves the reductive amination of fluoroacetone (B1215716) with an appropriate amine, such as benzylamine (B48309), followed by deprotection. acs.org

Ring-Opening of Aziridines: The ring-opening of activated 2-methylaziridines with a fluoride (B91410) source is another potential route, although the regioselectivity of this reaction can be a challenge. scholaris.ca

From Chiral Precursors: Enantiomerically pure forms of this compound are often synthesized starting from chiral precursors to control the stereochemistry. a2bchem.com For example, (S)-1-fluoropropan-2-amine hydrochloride is used as a building block in medicinal chemistry. a2bchem.com

Applications in Academic Research

Role as a Chiral Building Block in Organic Synthesis

The presence of a stereocenter makes this compound a valuable chiral building block in asymmetric synthesis. a2bchem.com Its enantiomers, (2R)-1-fluoropropan-2-amine and (2S)-1-fluoropropan-2-amine, are utilized in the preparation of more complex chiral molecules, particularly pharmaceuticals, where the stereochemistry is often critical for biological activity. a2bchem.comsmolecule.com By incorporating this fluorinated amine, chemists can introduce both a fluorine atom and a specific stereochemical configuration into a target molecule.

Use in the Synthesis of Biologically Active Molecules

The this compound moiety has been incorporated into various molecules with potential biological activity. For example, it has been used in the synthesis of fluorinated analogues of β-blockers. acs.org The introduction of the fluoroisopropylamine side chain can influence the compound's interaction with its biological target and its metabolic stability.

Application in the Development of PET Radiotracers

A significant area of research for this compound involves its use in the development of radiotracers for Positron Emission Tomography (PET). The radioisotope fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter in PET imaging. By labeling this compound with ¹⁸F, researchers can create radiolabeled building blocks for the synthesis of PET tracers. acs.orgscholaris.ca These tracers can then be used to visualize and study various biological processes in vivo. For instance, [¹⁸F]-labeled derivatives of this compound have been investigated for imaging β-adrenergic receptors. acs.org The development of efficient methods for the radiosynthesis of [¹⁸F]-1-fluoropropan-2-amine is an active area of research. scholaris.carsc.org

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C3H8FN |

|---|---|

Molekulargewicht |

77.10 g/mol |

IUPAC-Name |

1-fluoropropan-2-amine |

InChI |

InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3 |

InChI-Schlüssel |

IRQOJWDMOUIHNR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CF)N |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 1 Fluoropropan 2 Amine and Its Derivatives

Strategies for Carbon-Fluorine Bond Formation in Amine Systems

The creation of a carbon-fluorine (C-F) bond in the presence of an amine group presents unique challenges due to the potential for side reactions and the need for specific reagents that are compatible with both functionalities. Methodologies for achieving this transformation can be broadly categorized into nucleophilic and electrophilic fluorination approaches.

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride (B91410) ion. This is a common and powerful method for introducing fluorine into organic molecules.

The direct conversion of a C-H or C-X (where X is a leaving group) bond to a C-F bond in an amine-containing precursor is a challenging yet desirable transformation. One approach involves the ring-opening of aziridines. For instance, the reaction of N-Cbz-2-methylaziridine with a fluoride source can lead to the formation of 1-fluoropropan-2-amine, although regioselectivity can be an issue, with the formation of 2-fluoropropan-1-amine (B12122752) as a byproduct. scholaris.ca The choice of protecting group on the nitrogen atom and the reaction conditions are critical in controlling the outcome of such reactions.

A more common and often more reliable method involves the conversion of a hydroxyl group in a suitable precursor to a fluorine atom. Starting from 2-aminopropan-1-ol, the hydroxyl group can be activated and then displaced by a fluoride ion. nih.govnih.gov This is typically achieved using a deoxofluorinating agent.

A variety of reagents can be employed for this transformation, each with its own advantages and limitations. These reagents effectively replace a hydroxyl group with fluorine, often through an intermediate that facilitates nucleophilic attack by fluoride.

| Fluorinating Reagent | Typical Reaction Conditions | Reference |

| Diethylaminosulfur trifluoride (DAST) | Inert solvent (e.g., CH2Cl2), low temperature | acs.org |

| Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) | Similar to DAST, often with improved safety profile | acs.org |

| Yarovenko-Raksha reagent (2-chloro-1,1,2-trifluoroethyldiethylamine) | Used for fluorinating alcohols and carboxylic acids | mdpi.com |

| Ishikawa's reagent (a mixture of hexafluoropropene (B89477) and diethylamine) | Effective for a range of substrates | mdpi.com |

The choice of reagent can influence the yield, stereochemistry, and functional group tolerance of the reaction. For example, while DAST is a versatile reagent, it can be thermally unstable. Deoxo-Fluor offers a safer alternative with similar reactivity. acs.org

The direct application of fluorinating reagents to scaffolds that already contain the amine functionality requires careful consideration of the amine's basicity and nucleophilicity. The amine group can react with many fluorinating agents, leading to undesired side products or deactivation of the reagent. masterorganicchemistry.com Protection of the amine group is often a necessary strategy. Common protecting groups for amines, such as carbamates (e.g., Boc, Cbz) or sulfonamides, are generally compatible with many fluorination conditions. nottingham.ac.uk

The deoxofluorination of N,N-disubstituted-β-aminoalcohols through an anchimeric-assisted mechanism has been developed, where the neighboring amine group participates in the reaction, influencing the regioselectivity of the fluorination. acs.org

Electrophilic Fluorination Strategies

Electrophilic fluorination utilizes a reagent that delivers a "F+" equivalent to a nucleophilic carbon center. wikipedia.org This approach is particularly useful for the fluorination of enolates, enol ethers, and electron-rich aromatic systems.

For the synthesis of this compound derivatives, an appropriate ketone precursor, such as 1-nitropropan-2-one, could be fluorinated at the α-position using an electrophilic fluorinating agent. Subsequent reduction of the ketone and nitro group would yield the desired product.

A prominent class of electrophilic fluorinating reagents is based on N-F compounds. These reagents are generally more stable and easier to handle than other sources of electrophilic fluorine like elemental fluorine. wikipedia.org

| Electrophilic Fluorinating Reagent | Abbreviation | Key Features | Reference |

| N-Fluorobenzenesulfonimide | NFSI | A widely used, commercially available reagent. | wikipedia.org |

| Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) | F-TEDA-BF4 | A powerful and versatile electrophilic fluorinating agent. wikipedia.orgnih.gov | rsc.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Another effective N-F reagent. | wikipedia.org |

The reaction of primary or secondary amines with Selectfluor™ has been shown to produce N-fluoroamines (RNF₂, RNHF, and R₂NF) in high yields. rsc.org While this reaction fluorinates the nitrogen atom directly, it highlights the reactivity of amines towards electrophilic fluorinating agents and the need for careful substrate design or protection strategies when targeting C-F bond formation.

Amine Formation Through Reduction of Nitrogen-Containing Functional Groups

The introduction of the amine functionality is a critical step in the synthesis of this compound. A common and effective strategy is the reduction of a nitrogen-containing functional group at the C2 position of a fluorinated propane (B168953) backbone.

The reduction of nitro compounds is a particularly well-established method for preparing primary amines. masterorganicchemistry.comlumenlearning.com For the synthesis of this compound, a precursor such as 1-fluoro-2-nitropropane could be reduced. Several reducing agents are effective for this transformation.

| Reducing Agent | Typical Reaction Conditions | Reference |

| Catalytic Hydrogenation (H₂/Pd, Pt, or Ni) | Hydrogen gas with a metal catalyst. | masterorganicchemistry.compearson.com |

| Metal/Acid (e.g., Fe/HCl, Sn/HCl, Zn/HCl) | An active metal in the presence of a strong acid. | masterorganicchemistry.com |

| Lithium aluminum hydride (LiAlH₄) | A powerful reducing agent, used in an ether solvent. | pearson.com |

Another important route to amines is through reductive amination. lumenlearning.comtandfonline.com This process involves the reaction of a ketone or aldehyde with ammonia (B1221849) or an amine to form an imine or enamine, which is then reduced to the corresponding amine. lumenlearning.com For example, 1-fluoropropan-2-one could be reacted with ammonia in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield this compound. lumenlearning.comtandfonline.com This one-pot procedure is a highly efficient method for amine synthesis. Biocatalytic reductive amination using reductive aminase enzymes has also emerged as a powerful tool for the asymmetric synthesis of chiral amines, including fluorinated ones. whiterose.ac.ukresearchgate.net

Reductive Amination of Fluorinated Ketones and Aldehydes

Reductive amination is a highly effective method for synthesizing amines from carbonyl compounds. This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, the logical precursor is fluoroacetone (B1215716).

The reaction of fluoroacetone with an amine source, followed by reduction, yields the desired fluorinated amine. For instance, the reductive amination of fluoroacetone with benzylamine (B48309) has been used to prepare N-benzyl-1-fluoropropan-2-amine. acs.org A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the iminium ion in the presence of the ketone. This method has been successfully applied to produce N,N-dibenzyl-2-fluoropropan-1-amine from 2-fluoropropan-1-one and dibenzylamine (B1670424) with a 75% yield. Similarly, the reductive alkylation of amino alcohol precursors with fluoroacetone is a viable, though sometimes time-consuming, strategy. acs.orgrug.nl

Reductive amination is also a key strategy in radiochemistry for producing PET imaging agents. The coupling of hydrophilic entities like ¹⁸F-Fluorodeoxyglucose (¹⁸F-FDG) with lipophilic amines via reductive amination creates stable products with optimized properties for in vivo imaging. nih.gov The reduction of the initially formed Schiff base with agents like sodium cyanoborohydride is crucial for the stability of the final product. nih.gov

| Precursors | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Fluoroacetone, Benzylamine | Pd/C, Pd(OH)₂, H₂ | N-Benzyl-1-fluoropropan-2-amine | Not specified | acs.org |

| 2-Fluoropropan-1-one, Dibenzylamine | NaBH₃CN, Methanol, pH 5–6 | N,N-dibenzyl-2-fluoropropan-1-amine | 75% | |

| Amine, Fluoroacetone | NaBH₄ | N-(1-Fluoroisopropyl)amine derivative | 50% | rug.nl |

Reduction of Fluorinated Nitriles to Amines

The reduction of nitriles offers a direct pathway to primary amines. This transformation is particularly useful for synthesizing fluorinated amines from corresponding fluorinated nitriles. A variety of reducing agents can accomplish this conversion, with the choice often depending on the presence of other functional groups in the molecule.

Recent advancements have introduced catalyst-free methods for this reduction. For example, ammonia borane (B79455) has been shown to effectively reduce a wide range of nitriles to primary amines under thermal conditions. nih.govacs.orga-z.lu This method is environmentally benign and tolerates many functional groups, making it suitable for complex molecules, including those with multifluorinated aromatic rings. nih.govacs.org

More traditional methods often employ metal hydrides or catalytic hydrogenation. Nickel boride, generated in situ from nickel chloride and sodium borohydride (B1222165), has been used to reduce fluorinated cyclohexanenitriles to the corresponding amines in moderate yields (50-65%). beilstein-journals.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is also a common and efficient method for reducing nitriles to amines, including fluorinated variants like p-trifluoromethylaniline from p-trifluoromethylnitrobenzene. alfa-chemistry.com

| Substrate Type | Reagents & Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Aromatic and Aliphatic Nitriles | Ammonia borane, Thermal | Primary Amines | Catalyst-free, good to excellent yields, tolerates functional groups. | nih.govacs.org |

| Fluorinated Cyclohexanenitriles | NiCl₂, NaBH₄ | Fluorinated Cyclohexylamines | Yields of 50-65%. | beilstein-journals.org |

| Fluorine-containing Nitro Compounds (precursor to nitrile or direct reduction) | H₂, Pd/C | Fluorinated Anilines | Economical and sustainable. | alfa-chemistry.com |

Reduction of Fluorinated Amides to Amines

The reduction of amides is a fundamental transformation in organic synthesis for producing amines. This method is applicable to the synthesis of fluorinated amines from fluorinated amide precursors. Various reagents and catalytic systems have been developed to achieve this conversion with high efficiency and selectivity.

Hydride reagents are commonly employed for amide reduction. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting amides to amines, as demonstrated in the synthesis of a fluorinated amine from an amide precursor in 65% yield. nih.gov Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF) or dimethyl sulfide (B99878) (BH₃·Me₂S), is another effective reagent for this purpose. rsc.orgnih.gov A combination of sodium borohydride (NaBH₄) and boron trifluoride etherate (BF₃·Et₂O) can generate BH₃ in situ and has been shown to reduce α,α-difluoro-β-amino amides to the corresponding 1,3-diamines in excellent yields (up to 94%). rsc.org

Catalytic methods using hydrosilanes as the reducing agent have also gained prominence. These methods often employ catalysts based on iridium or other transition metals. organic-chemistry.orgfrontiersin.org For example, the combination of Vaska's complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) can effectively reduce tertiary amides. frontiersin.org These catalytic protocols are attractive due to their mild conditions and functional group tolerance. organic-chemistry.org

| Substrate Type | Reagents & Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| α,α-difluoro-β-amino amides | NaBH₄, BF₃·Et₂O, 75 °C | Fluorinated 1,3-diamines | 94% | rsc.org |

| Fluorinated Amide | LiAlH₄ | Fluorinated Amine | 65% | nih.gov |

| Aryldifluoroamide | BH₃·THF | Aryldifluoroamine | 71% | nih.gov |

| Secondary/Tertiary Amides | Hydrosilanes, Metal Catalyst (e.g., Ir, Ni) | Secondary/Tertiary Amines | Good to excellent | organic-chemistry.orgfrontiersin.org |

Chiral Synthesis Approaches for Enantiomerically Pure this compound

The synthesis of enantiomerically pure fluorinated amines is of paramount importance for the development of pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. cas.cnnih.gov Chiral auxiliaries are a powerful tool in asymmetric synthesis, enabling the preparation of a diverse range of enantiopure amines. researchgate.netacs.org

Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. Among the most successful and versatile chiral auxiliaries for amine synthesis are N-tert-butanesulfinamides, pioneered by Ellman. researchgate.netacs.org

N-tert-butanesulfinamide is readily available in either enantiomeric form and can be condensed with aldehydes or ketones to form N-tert-butylsulfinyl imines. cas.cnresearchgate.net These imines are exceptionally versatile intermediates for the asymmetric synthesis of amines. The tert-butylsulfinyl group serves multiple crucial functions: it activates the imine for nucleophilic addition, acts as a powerful chiral directing group to control the stereochemical outcome, and is easily cleaved under acidic conditions after the reaction to yield the free amine. cas.cnresearchgate.netresearchgate.net This methodology has become one of the most important and widely used approaches for the diastereoselective synthesis of fluorinated amines. cas.cn

The core strategy for synthesizing chiral fluorinated amines using this auxiliary involves the stereoselective addition of nucleophiles to fluorinated N-tert-butylsulfinyl imines or the addition of fluorinated nucleophiles to non-fluorinated imines. cas.cnnih.gov The stereochemical outcome is highly predictable, often rationalized by a six-membered chair-like transition state where the nucleophile attacks the imine carbon from the face opposite the bulky tert-butylsulfinyl group. cas.cn

This approach has been successfully used to synthesize a variety of fluorinated amines, including those with monofluoromethyl, difluoromethyl, and trifluoromethyl groups. cas.cncas.cn For example, the diastereoselective addition of metal α-fluoroenolates to N-tert-butylsulfinyl imines provides a direct route to α-fluoro-β-amino acids with high diastereoselectivity. acs.orgacs.org The stereochemical outcome of these fluoroalkylation reactions can be influenced by the reaction conditions, with solvent choice sometimes enabling a complete reversal of diastereoselectivity. nih.gov This high degree of stereocontrol, coupled with the broad substrate scope and operational simplicity, makes the use of N-tert-butylsulfinyl imines a cornerstone of modern chiral fluorinated amine synthesis. cas.cnnih.gov

| Reaction Type | Substrates | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Nucleophilic Addition | N-tert-butylsulfinyl imines, Organometallic reagents | High diastereoselectivity, predictable stereochemistry, removable chiral auxiliary. | Enantioenriched amines | cas.cnresearchgate.netresearchgate.net |

| Fluoroalkylation | N-tert-butylsulfinyl imines, Metal α-fluoroenolates | Provides α-fluoro-β-amino acids in good yields and high d.r. | α-fluoro-β-amino acid derivatives | acs.orgacs.org |

| (Phenylsulfonyl)difluoromethylation | N-tert-butylsulfinyl ketimines, PhSO₂CF₂H | Highly diastereoselective synthesis of α-difluoromethyl amines. | α-difluoromethyl amines | cas.cn |

| Propargylation | Fluorinated aromatic sulfinyl imines, Propargylmagnesium bromide | Solvent-controlled reversal of diastereoselectivity. | Homopropargyl amines | nih.gov |

Asymmetric Catalysis in Fluorinated Amine Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules, avoiding the need for stoichiometric chiral auxiliaries.

Transition metal-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming stereocenters. nih.gov This strategy has been applied to the synthesis of chiral fluorinated compounds. For instance, palladium-catalyzed asymmetric allylic alkylation of N-fluorenyl trifluoromethyl imine with allylic acetates has been reported to produce polysubstituted chiral α-trifluoromethyl amines with good to high regio- and diastereoselectivities, as well as high enantioselectivities. acs.org Iridium catalysis has also been employed for the asymmetric umpolung allylic substitution of N-fluorenyl imines, where a mild base was found to be crucial for achieving high enantiocontrol. acs.org

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. The direct enantioselective α-fluorination of aldehydes and ketones using chiral amine catalysts (enamine catalysis) provides access to important α-fluoro carbonyl compounds. researchgate.net These intermediates can then be converted to chiral β-fluoroamines. nih.gov

A one-pot organocatalytic asymmetric olefin aminofluorination has been developed to generate chiral α-fluoro-β-amino aldehydes from achiral α,β-unsaturated aldehydes with high diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). nih.gov Another approach involves the organocatalytic α-fluorination of aldehydes followed by conversion to an N-sulfinyl aldimine and subsequent nucleophilic addition, yielding primary β-fluoroamines with high diastereoselectivity (dr >20:1). acs.org

The Mannich reaction is a classic method for the synthesis of β-amino carbonyl compounds. Catalytic asymmetric Mannich reactions of fluorinated nucleophiles are an efficient route to pharmaceutically relevant fluorinated amino compounds. nih.govnih.gov

A diastereoselective Mannich reaction of simple α-fluoro ketones with N-tert-butylsulfinyl imines has been developed, providing a direct route to α-fluoro-β-amino ketones with fluorinated stereogenic centers in good yields and high diastereoselectivities. acs.org This method is applicable to both cyclic and linear α-fluoro ketones. acs.org Furthermore, asymmetric Mannich reactions of α-fluorinated ketoesters with N-Boc-protected imines have been catalyzed by zinc-based systems, offering another route to chiral β-amino-α-fluoro esters. rsc.org

Table 2: Diastereoselective Mannich Reaction of an α-Fluoro Ketone

| α-Fluoro Ketone Substrate | N-tert-Butylsulfinyl Imine | Product | Diastereoselectivity (dr) |

| 2-Fluorocyclohexanone | Aryl-substituted | α-Fluoro-β-amino ketone | Good to High |

| Linear α-Fluoro Ketone | Alkyl-substituted | α-Fluoro-β-amino ketone | Good to High |

This table summarizes the general findings from studies on diastereoselective Mannich reactions involving fluorinated ketones and N-tert-butylsulfinyl imines, demonstrating the broad applicability of the method. acs.org

Enantioselective Synthesis via Resolution Techniques

Resolution of racemates remains a practical approach for obtaining enantiomerically pure compounds.

Enzymatic kinetic resolution is a powerful technique for separating enantiomers. Lipase-catalyzed kinetic resolution has been successfully used to resolve racemic amines. mdpi.com For instance, the enantiomers of various chiral amines have been separated through lipase-catalyzed acylation, with the enantiomeric excess of the products and the remaining starting material monitored by chiral HPLC. mdpi.com This method could be applicable to the resolution of racemic this compound.

Another resolution technique is preferential crystallization on a chiral surface. This method has been demonstrated for the resolution of amino acids using films of inherently chiral oligomers. rsc.org This approach takes advantage of the enantiorecognition capabilities of the chiral surface to induce the crystallization of one enantiomer from a racemic mixture. rsc.org

Convergent and Divergent Synthetic Pathways to this compound Scaffolds

The construction of complex molecules like derivatives of this compound often benefits from strategic synthetic planning. Convergent and divergent syntheses represent two powerful approaches that allow for the efficient and versatile production of a variety of related compounds from common building blocks or intermediates.

Divergent synthesis , in contrast, begins with a central, common molecular scaffold which is then elaborated through various reactions to produce a library of structurally related compounds. beilstein-journals.org This strategy is exceptionally useful in medicinal chemistry for creating a range of analogues for structure-activity relationship studies. Starting from a core this compound structure, a divergent approach would allow for the systematic modification of the molecule. For example, the primary amine group could be subjected to a variety of N-alkylation or N-acylation reactions to introduce diverse substituents, leading to a family of N-substituted this compound derivatives. This method enables the efficient exploration of the chemical space around the core scaffold. mdpi.com

| Synthetic Strategy | Description | Advantages | Relevance to this compound |

| Convergent Synthesis | Fragments of the target molecule are synthesized independently and then combined. beilstein-journals.org | Higher overall yield, efficiency, parallel synthesis. | Synthesis of complex derivatives by coupling a this compound unit with other precursors. acs.org |

| Divergent Synthesis | A common intermediate is transformed into a library of diverse analogues. beilstein-journals.org | Rapid generation of compound libraries, efficient exploration of chemical space. mdpi.com | Elaboration of the this compound scaffold to create various N-substituted derivatives. |

Development of Atom-Economical and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries. mdpi.com The focus is on developing methods that are not only efficient but also environmentally benign. rsc.org Key concepts in this area are atom economy, which measures how efficiently reactants are converted into the desired product, and the use of sustainable practices like catalysis and renewable feedstocks. nih.govscience-revision.co.uk

Atom Economy in Synthesis An ideal chemical reaction would incorporate all atoms of the starting materials into the final product, achieving 100% atom economy. nwnu.edu.cn Addition reactions are prime examples of atom-economical processes. nih.gov For the synthesis of this compound, a highly atom-economical approach would be the direct hydroamination and hydrofluorination of propene in a single step, although this remains a significant synthetic challenge. A more practical, yet still atom-economical, strategy is the fluoroamination of alkenes, which can introduce both the fluorine atom and the amino group in one transformation. alfa-chemistry.com

Sustainable Synthetic Methods Several strategies are being explored to make the synthesis of fluorinated amines like this compound more sustainable.

Catalytic Hydrogenation: A widely used industrial process, catalytic hydrogenation, offers a green method for amine synthesis. alfa-chemistry.com For example, this compound could be synthesized via the reduction of 1-fluoro-2-nitropropane using hydrogen gas and a metal catalyst, such as palladium on carbon (Pd/C). This method is clean as the primary byproduct is water. alfa-chemistry.com

Biocatalysis: The use of enzymes as catalysts (biocatalysis) is a cornerstone of green chemistry, offering high selectivity under mild reaction conditions (room temperature, neutral pH, and aqueous media). mdpi.comscielo.br While specific enzymes for the direct synthesis of this compound are not yet commonplace, the development of engineered enzymes like transaminases holds promise for the future production of chiral amines from corresponding ketones in a highly sustainable manner.

Photoredox Catalysis: This emerging field uses light to drive chemical reactions, often enabling unique transformations under mild conditions. nottingham.ac.uk Photoredox catalysis has been successfully applied to the synthesis of fluorinated nitrogen heterocyles, demonstrating its potential for creating C-F and C-N bonds in a more sustainable fashion compared to traditional methods that may require harsh reagents or high temperatures. nottingham.ac.uk

Use of Benign Reagents: Modern synthetic chemistry seeks to replace hazardous reagents with safer, more environmentally friendly alternatives. For instance, in the synthesis of fluorinated amine derivatives, there is a trend to move away from toxic fluorinating agents or phosgene (B1210022) derivatives. nih.gov Research has shown that carbon dioxide (CO₂) and carbon disulfide (CS₂), which are abundant and relatively benign, can be used as C1 sources for the synthesis of valuable derivatives like carbamoyl (B1232498) fluorides and thiocarbamoyl fluorides from amines. nih.govacs.org

| Sustainable Method | Principle | Application to Fluorinated Amine Synthesis | Key Advantages |

| Catalytic Hydrogenation | Reduction using H₂ gas and a metal catalyst. alfa-chemistry.com | Reduction of a nitro group precursor (e.g., 1-fluoro-2-nitropropane) to form the amine. | High atom economy, clean byproducts (e.g., water). alfa-chemistry.com |

| Biocatalysis | Use of enzymes to catalyze reactions. scielo.br | Potential for enantioselective synthesis of chiral amines from prochiral ketones. | High selectivity, mild conditions, reduced waste. mdpi.com |

| Photoredox Catalysis | Use of light to initiate and drive reactions. nottingham.ac.uk | Formation of C-F and C-N bonds under mild conditions for related structures. | Energy efficiency, unique reactivity. nottingham.ac.uk |

| Fluoroamination | Simultaneous addition of fluorine and an amino group across a double bond. alfa-chemistry.com | Direct synthesis from an alkene precursor like propene. | High atom economy, step efficiency. alfa-chemistry.com |

Reaction Chemistry and Mechanistic Investigations of 1 Fluoropropan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The amine functional group in 1-fluoropropan-2-amine is a key center for its chemical reactivity. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic. This nucleophilicity allows it to participate in a variety of chemical transformations.

Alkylation Reactions and Polyalkylation Control

The amine group of this compound can undergo nucleophilic attack on alkyl halides in an SN2 reaction, leading to the formation of more substituted amines. libretexts.org However, a significant challenge in the direct alkylation of primary amines is the potential for polyalkylation. youtube.com The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine. youtube.com This increased nucleophilicity makes it competitive in reacting with the remaining alkyl halide, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgmnstate.edu

Controlling this over-alkylation is a critical aspect of synthetic strategies involving this compound. One common approach is to use a large excess of the initial amine to increase the probability of the alkyl halide reacting with the primary amine rather than the alkylated product. libretexts.org Another strategy involves the use of specific reaction conditions or protecting groups to favor mono-alkylation. For instance, reductive amination, which involves the reaction of the amine with a carbonyl compound followed by reduction, can be a more controlled method for introducing a single alkyl group. acs.org

Table 1: Factors Influencing Alkylation of Amines

| Factor | Description |

| Nature of Amine | The nucleophilicity of the amine influences the reaction rate. Alkyl groups generally increase basicity and nucleophilicity. chemistrysteps.com |

| Nature of Alkyl Halide | The reactivity of the haloalkane follows the trend R-I > R-Br > R-Cl > R-F for SN2 reactions. libretexts.org |

| Stoichiometry | Using an excess of the amine can favor mono-alkylation. libretexts.org |

| Reaction Conditions | Solvent, temperature, and the presence of a base can all affect the outcome of the reaction. |

Acylation Reactions to Form Fluorinated Amides

The amine functionality of this compound readily reacts with acylating agents, such as acid chlorides and acid anhydrides, to form fluorinated amides. libretexts.orgresearchgate.net This reaction is a highly efficient method for creating an amide bond and is widely used in organic synthesis. researchgate.net The reaction typically proceeds rapidly at room temperature. libretexts.org

The mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group, typically a chloride ion or a carboxylate. Unlike alkylation, over-acylation is generally not a significant issue because the resulting amide is less nucleophilic than the starting amine. libretexts.org The lone pair on the nitrogen of the amide is delocalized by resonance with the adjacent carbonyl group, reducing its availability for further reaction. chemistrysteps.comfiveable.me

The synthesis of fluorinated amides is of significant interest in medicinal chemistry, as the introduction of fluorine can alter the biological properties of molecules. cas.cn

Reactions with Carbonyl Compounds (Aldehydes and Ketones)

Primary amines like this compound react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgpressbooks.pub This reaction is a reversible, acid-catalyzed process that involves the elimination of a water molecule. libretexts.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine or aminoalcohol. mnstate.edupressbooks.pub Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). libretexts.orgpressbooks.pub Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the C=N double bond of the imine. libretexts.org

The pH of the reaction is a critical factor. It needs to be acidic enough to protonate the hydroxyl group of the intermediate but not so acidic that it protonates the starting amine, which would render it non-nucleophilic. libretexts.orgpressbooks.pub

Conjugate Addition Reactions

The amine group of this compound can also act as a nucleophile in conjugate addition reactions, also known as Michael additions. lumenlearning.comlibretexts.org This type of reaction occurs with α,β-unsaturated carbonyl compounds, where the amine adds to the β-carbon of the carbon-carbon double bond. lumenlearning.comlibretexts.org

The electrophilicity of the carbonyl group is transmitted through the conjugated system to the β-carbon, making it susceptible to nucleophilic attack. lumenlearning.com For weak nucleophiles like amines, the 1,4-addition (conjugate addition) is often favored over the 1,2-addition (direct attack on the carbonyl carbon), especially under conditions that allow for thermodynamic control. libretexts.orgorganicchemistrydata.org The initial addition of the amine to the β-carbon forms an enolate intermediate, which then tautomerizes to the more stable keto or aldehyde form. makingmolecules.com

Impact of Fluorine Substitution on Amine Basicity and Nucleophilicity

The presence of a fluorine atom in the this compound molecule has a significant impact on the properties of the amine functionality. The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect (-I effect). fiveable.memasterorganicchemistry.com This effect pulls electron density away from the nitrogen atom, making the lone pair of electrons less available for donation to a proton. masterorganicchemistry.com

Consequently, this compound is expected to be a weaker base compared to its non-fluorinated counterpart, propan-2-amine. acs.orgfiveable.me The pKa of the conjugate acid of a fluorinated amine is generally lower than that of the corresponding non-fluorinated amine, indicating reduced basicity. masterorganicchemistry.com This decrease in basicity can also influence the nucleophilicity of the amine, although the relationship between basicity and nucleophilicity is not always straightforward. Generally, a decrease in basicity due to inductive effects is accompanied by a decrease in nucleophilicity.

This reduced basicity can have practical implications in its reactions. For example, in acylation reactions, while the reaction still proceeds, the rate might be slower compared to a more basic amine. Similarly, in reactions where the amine acts as a base, its effectiveness will be diminished. The introduction of fluorine can also increase the lipophilicity of the molecule, in part due to the decreased basicity of the nitrogen. acs.org

Table 2: Predicted Effect of Fluorine on Amine Properties

| Property | Effect of Fluorine Substitution | Rationale |

| Basicity | Decreased | Strong electron-withdrawing inductive effect of fluorine reduces electron density on the nitrogen atom. masterorganicchemistry.com |

| Nucleophilicity | Decreased | Reduced availability of the lone pair on nitrogen due to the inductive effect. |

| Lipophilicity | Increased | Decreased basicity of the nitrogen contributes to higher lipophilicity. acs.org |

Rearrangement Reactions Involving Fluorinated Propyl Amine Systems

Rearrangement reactions are a class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer. bdu.ac.in Several named rearrangement reactions are known in organic chemistry, such as the Beckmann, Hofmann, and Curtius rearrangements, which often involve nitrogen-containing functional groups. bdu.ac.inorganicreactions.orglibretexts.org

While specific rearrangement reactions extensively studied for this compound itself are not widely documented in the provided search results, the principles of rearrangement reactions can be applied to fluorinated propyl amine systems. For instance, the presence of a fluorine atom can influence the migratory aptitude of adjacent groups and the stability of carbocation intermediates that may be formed during certain rearrangements.

One relevant area is the stereospecific rearrangement of β-amino alcohols to β-fluoroamines using reagents like diethylaminosulfur trifluoride (DAST). This process involves the activation of the hydroxyl group, followed by an intramolecular nucleophilic substitution where the neighboring amino group participates in a stereospecific displacement to yield the fluorinated product.

Furthermore, the synthesis of α-fluoroamides can involve a rearrangement step. For example, a protocol has been developed involving the 1,2-fluorine and oxygen migrations of in situ formed TMS-protected α-aminodifluoromethyl carbinol intermediates. cas.cn

It is also conceivable that fluorinated amine systems could participate in rearrangements like the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. organicreactions.org The electronic effects of the fluorine atom could influence the regioselectivity of the rearrangement.

Elimination Reactions in Fluorinated Amine Systems

Elimination reactions in fluorinated amine systems, such as this compound, are significantly influenced by the electronic properties of the fluorine atom. The strong electron-withdrawing nature of fluorine increases the acidity of the hydrogen atoms on the adjacent carbon (the β-carbon), making them more susceptible to abstraction by a base. siue.edu Concurrently, the fluoride (B91410) ion is a relatively poor leaving group due to the strength of the carbon-fluorine bond. siue.edu These characteristics favor an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. siue.eduwikipedia.org

The E1cB mechanism is a two-step process that occurs under basic conditions. wikipedia.org The first step involves the removal of an acidic proton by a base to form a carbanion intermediate. wikipedia.org In the case of this compound, the β-protons on the methyl group and the methylene (B1212753) group are rendered more acidic by the adjacent fluorine atom. The stability of the resulting carbanion is a crucial factor in this pathway. wikipedia.org The second, and typically rate-determining, step is the expulsion of the leaving group (fluoride) to form a double bond. wikipedia.org

In contrast, the E2 (Elimination, Bimolecular) mechanism, a concerted, one-step process where the base abstracts a proton and the leaving group departs simultaneously, is less common for fluorinated compounds. wikipedia.org The high energy required to break the C-F bond makes a concerted E2 pathway less favorable than the stepwise E1cB mechanism that proceeds through a stabilized carbanion. siue.edu Similarly, the E1 (Elimination, Unimolecular) mechanism, which involves the initial formation of a carbocation, is unlikely due to the instability of a carbocation adjacent to an electron-withdrawing fluorine atom and the difficulty of breaking the strong C-F bond in the initial step. siue.edu

The general preference for the E1cB mechanism in β-fluoroamines is a direct consequence of the electronic effects of the fluorine substituent. The inductive effect of fluorine acidifies the β-hydrogens, facilitating the formation of a carbanion intermediate, which is a key feature of the E1cB pathway.

Mechanistic Studies of Transformations Involving this compound

The mechanistic details of reactions involving this compound, while not extensively documented in dedicated experimental studies, can be inferred from the well-established principles of physical organic chemistry and computational studies on analogous fluorinated systems.

Elucidation of Reaction Pathways and Transition States

Computational chemistry provides a powerful tool for elucidating the reaction pathways and characterizing the transition states of reactions involving molecules like this compound. Ab initio and Density Functional Theory (DFT) calculations can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products.

For the E1cB elimination reaction of a generic β-fluoroamine, the reaction pathway would proceed through the following key structures:

Reactant Complex: The initial association of the base with the this compound molecule.

First Transition State (TS1): The structure corresponding to the abstraction of a β-proton by the base. Computational studies on similar systems show that this transition state involves the partial breaking of the C-H bond and partial formation of the B-H bond (where B is the base). nih.gov

Carbanion Intermediate: A distinct energy minimum on the potential energy surface, representing the formation of the conjugate base of the starting amine. siue.edu The geometry and stability of this intermediate are critical. For fluorinated carbanions, a pyramidal geometry is often favored. siue.edu

Second Transition State (TS2): The structure corresponding to the cleavage of the C-F bond. This is often the highest energy barrier in the E1cB pathway for fluorinated compounds and thus represents the rate-determining step. nih.gov

Product Complex: The final association of the newly formed alkene, the fluoride ion, and the protonated base.

Computational studies on the elimination reactions of fluorinated ethanes have shown that the transition state for the C-F bond cleavage (the E1cB-like E2 transition state) involves significant elongation of the C-F bond and changes in atomic charges consistent with the departure of the fluoride ion. nih.gov These theoretical models provide a framework for understanding the energetic and structural changes that would occur during the elimination reaction of this compound.

Table 1: Hypothetical Energy Profile Data for E1cB Elimination of this compound

| Stage of Reaction | Relative Energy (kcal/mol) | Key Structural Features |

| Reactants | 0 | Ground state of this compound and base. |

| Transition State 1 (TS1) | +10 to +15 | Partial C-H bond breaking and B-H bond formation. |

| Carbanion Intermediate | +5 to +10 | Fully formed carbanion at the β-carbon. |

| Transition State 2 (TS2) | +20 to +30 | C-F bond elongation, incipient double bond formation. |

| Products | -5 to 0 | Formation of propene, fluoride ion, and protonated base. |

Role of Intermediates in Fluorinated Amine Reactions

The primary intermediate in the characteristic elimination reactions of this compound is the carbanion . The formation and stability of this carbanion are central to the E1cB mechanism. siue.edu The electron-withdrawing fluorine atom stabilizes the negative charge on the adjacent carbon through a strong inductive effect. siue.edu This stabilization facilitates the initial deprotonation step.

The nature of the solvent and the counter-ion associated with the base can also influence the stability and subsequent reactivity of the carbanion intermediate. In some cases, "internal return," where the carbanion is reprotonated by the conjugate acid of the base before the leaving group can be expelled, can occur, leading to isotopic exchange if the reaction is run in a deuterated solvent. rsc.org

Beyond elimination reactions, other transformations of fluorinated amines may involve different types of intermediates. For instance, in reactions involving transition metal catalysis, organometallic intermediates where the amine coordinates to the metal center can be formed. researchgate.net In certain high-energy processes or photochemical reactions, radical intermediates could also play a role. The presence of fluorine can influence the stability and reactivity of these radical species as well. rsc.org

In the context of nucleophilic substitution reactions, while less common for fluoroalkanes, the formation of a transient, highly unstable carbocation would be the key intermediate in a hypothetical SN1 reaction. However, as previously mentioned, this pathway is generally disfavored for this compound. siue.edu

Table 2: Key Intermediates in Potential Reactions of this compound

| Intermediate | Reaction Type | Key Stabilizing/Destabilizing Factors |

| Carbanion | E1cB Elimination | Stabilized by the inductive effect of the adjacent fluorine atom. siue.edu |

| Carbocation | SN1 (unlikely) | Destabilized by the electron-withdrawing fluorine atom. siue.edu |

| Radical | Photochemical/High-Energy Reactions | Stability influenced by the fluorine substituent. rsc.org |

| Organometallic Complex | Transition-Metal Catalyzed Reactions | Coordination of the amine nitrogen to the metal center. researchgate.net |

Stereochemical Control and Diastereomeric Analysis in Fluorinated Amines

Importance of Stereogenic Centers in 1-Fluoropropan-2-amine and its Derivatives

The absolute and relative configuration of the stereogenic centers in this compound and its derivatives are of paramount importance. The spatial orientation of the fluorine atom and the amino group can significantly affect intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition processes. For instance, in a biological context, the specific arrangement of these functional groups determines how the molecule fits into the binding site of a protein or enzyme.

Diastereoselectivity in Synthetic Transformations

The synthesis of this compound with a specific stereochemistry requires careful control over the formation of the two chiral centers. This is typically achieved through diastereoselective reactions, where one diastereomer is formed in preference to the others.

Achieving control over the relative stereochemistry in the synthesis of β-fluoroamines like this compound can be accomplished through various synthetic strategies. One common approach is the nucleophilic addition to a chiral α-fluoro carbonyl compound or imine. The stereochemical outcome of such reactions is often dictated by the facial selectivity of the nucleophilic attack, which can be influenced by steric hindrance and electronic effects of the substituents.

For example, the addition of a nucleophile to a chiral α-fluoro aldehyde can proceed via a Felkin-Anh or chelation-controlled model, leading to the preferential formation of one diastereomer. The choice of reagents and reaction conditions plays a critical role in maximizing the diastereomeric ratio (d.r.).

Another powerful method for the stereocontrolled synthesis of β-amino nitroalkanes, which are precursors to β-fluoroamines, is the aza-Henry (nitro-Mannich) reaction. While many catalysts for this reaction favor the anti-diastereomer, specific catalyst systems have been developed to promote the formation of the syn-diastereomer, offering a pathway to control the relative stereochemistry.

The presence of a fluorine atom can exert a significant influence on the diastereoselectivity of a reaction. This influence can be attributed to a combination of steric and electronic effects. Sterically, the fluorine atom is relatively small, comparable in size to a hydrogen atom. However, its high electronegativity can have a profound impact on the electronic environment of the molecule.

The electron-withdrawing nature of fluorine can alter the reactivity and transition state geometries of reactions. For instance, in the aza-Henry reaction, the introduction of a fluorine atom at the α-position of the nitroalkane has been observed to influence the diastereomeric outcome. In some cases, a reversal of diastereoselectivity is observed when switching from a non-fluorinated to a fluorinated substrate, highlighting the unique role of fluorine in directing the stereochemical course of the reaction rsc.org. This has been attributed to changes in the acidity of the nitroalkane and the stability of the transition state.

Below is a hypothetical data table illustrating the potential influence of a fluorine substituent on the diastereomeric ratio in a synthetic transformation leading to a β-fluoroamine, based on general findings in the literature.

| Entry | Substrate | Catalyst | Diastereomeric Ratio (syn:anti) |

| 1 | Non-fluorinated nitroalkane | Chiral Catalyst A | 10:90 |

| 2 | α-Fluoro nitroalkane | Chiral Catalyst A | 85:15 |

| 3 | Non-fluorinated nitroalkane | Chiral Catalyst B | 95:5 |

| 4 | α-Fluoro nitroalkane | Chiral Catalyst B | 20:80 |

Enantiomeric Purity Assessment and Control in this compound Synthesis

Once a specific diastereomer of this compound is synthesized, it is often necessary to obtain it in an enantiomerically pure form. This requires methods for both assessing and controlling the enantiomeric purity.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It can be determined using various analytical techniques, most commonly chiral High-Performance Liquid Chromatography (HPLC). Chiral HPLC utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.

Another powerful technique for determining enantiomeric purity is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral solvating agents. By reacting the enantiomeric mixture with a chiral reagent, diastereomeric derivatives are formed which can often be distinguished by NMR.

Control of enantiomeric purity in the synthesis of this compound can be achieved through several strategies:

Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other.

Chiral Resolution: Separating a racemic mixture into its constituent enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.

Kinetic Resolution: A reaction in which one enantiomer reacts faster than the other, allowing for the separation of the unreacted, enriched enantiomer.

Conformational Analysis of Stereoisomers of this compound

The three-dimensional shape of a molecule is not static but is in constant flux due to rotation around single bonds. The study of these different spatial arrangements, or conformations, and their relative energies is known as conformational analysis. For the stereoisomers of this compound, the conformational preferences are significantly influenced by the presence of the fluorine atom due to the "gauche effect".

The gauche effect is the tendency of a molecule to adopt a conformation where two electronegative substituents are in a gauche relationship (a dihedral angle of approximately 60°) rather than an anti relationship (a dihedral angle of 180°). This preference is attributed to stabilizing hyperconjugative interactions between the C-H bonding orbital and the C-F antibonding orbital.

In the case of this compound, we can analyze the conformations by looking down the C1-C2 bond. For the (1R,2S)- and (1S,2R)-diastereomers (anti), the fluorine and amino groups are on opposite sides of the carbon backbone in an extended conformation. For the (1R,2R)- and (1S,2S)-diastereomers (syn), they are on the same side.

A detailed conformational analysis would involve computational modeling to determine the relative energies of the different staggered conformations for each stereoisomer.

Computational and Theoretical Chemistry Studies of 1 Fluoropropan 2 Amine

Electronic Structure and Bonding Analysis

The introduction of a highly electronegative fluorine atom significantly influences the electronic landscape of the propanamine scaffold.

Quantum chemical calculations are essential for understanding the geometry, energy, and electronic properties of 1-fluoropropan-2-amine. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are commonly employed for such analyses. researchgate.netresearchgate.netresearchgate.netresearchgate.net DFT methods are widely used for their balance of computational cost and accuracy in predicting molecular structures and properties. researchgate.net The MP2 method, which includes electron correlation effects, is often used to obtain more accurate energy calculations and to study systems where electron correlation is significant. researchgate.netresearchgate.netresearchgate.netbyu.edu

These computational approaches are used to optimize the molecular geometry, calculate vibrational frequencies, and determine the relative energies of different conformers. researchgate.netresearchgate.net For instance, calculations on related 2-substituted-1-fluoroethanes have been performed at the MP2/6-311++G**(6D)//MP2/6-31+G* level of theory to investigate the rotational energy landscape. researchgate.net Such calculations are crucial for understanding the molecule's stability and reactivity.

| Computational Method | Typical Application for this compound | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, calculation of electronic properties. researchgate.net | Optimized bond lengths and angles, dipole moment, atomic charges. |

| Møller-Plesset Perturbation Theory (MP2) | Calculation of accurate conformational energies, analysis of electron correlation effects. researchgate.netresearchgate.netbyu.edu | Relative stability of conformers (gauche vs. anti), energy barriers to rotation. |

| Natural Bond Orbital (NBO) Analysis | Analysis of hyperconjugative interactions and charge transfer. researchgate.net | Understanding the origin of the gauche effect, quantifying intramolecular interactions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology to characterize bonding. nih.govresearchgate.net | Identification of bond critical points, characterization of intramolecular hydrogen bonds. |

The presence of the fluorine atom causes a significant perturbation in the electron density distribution of this compound. Due to its high electronegativity, fluorine withdraws electron density from the adjacent carbon atoms through a strong inductive effect. masterorganicchemistry.com This polarization extends along the carbon chain, affecting the properties of the amine group.

The electron density in a molecule is a measure of the probability of finding an electron at a specific location. wikipedia.org In monofluorinated amines, the electron density is highest around the electronegative fluorine and nitrogen atoms. wikipedia.org This charge distribution can be analyzed using computational methods to map properties like the electrostatic potential, which indicates regions of positive and negative charge within the molecule. wikipedia.org The amine group's basicity is reduced compared to a non-fluorinated analogue because the inductive effect of fluorine pulls electron density away from the nitrogen, making its lone pair less available for protonation. masterorganicchemistry.com Quantum theories like QTAIM can be used to precisely partition the molecular space into atomic basins and calculate the net charge on each atom or functional group. researchgate.net

| Atom/Group | Expected Partial Charge | Reason |

|---|---|---|

| Fluorine (F) | Highly Negative (δ-) | Highest electronegativity, strong inductive electron withdrawal. |

| Carbon-1 (C1, -CH₂F) | Positive (δ+) | Directly bonded to fluorine, significant electron density withdrawal. |

| Carbon-2 (C2, -CH(NH₂)-) | Slightly Positive (δ+) | Inductive effect from fluorine is transmitted through the C-C bond. |

| Nitrogen (N) | Negative (δ-) | High electronegativity, but its electron density is reduced by the inductive effect of fluorine. |

Conformational Preferences and Intramolecular Interactions

The flexibility of the C-C bond in this compound allows for different spatial arrangements, or conformations. The stability of these conformers is dictated by a balance of steric, electrostatic, and stereoelectronic interactions.

This compound is a β-fluoroamine, a class of compounds known to exhibit the "fluorine gauche effect." This effect describes the tendency of molecules containing vicinal electron-withdrawing groups (like fluorine and an amine group) to favor a gauche conformation, where the F-C-C-N dihedral angle is approximately 60°, over the anti conformation (180°), which might be expected to be more stable based on steric considerations. researchgate.netacs.org

The origin of this preference is attributed to a combination of factors. In the neutral amine, the effect is often explained by hyperconjugation, a stabilizing stereoelectronic interaction involving electron donation from a C-H bonding orbital (σ) to the antibonding orbital (σ) of the adjacent C-F bond (σC–H → σC–F). acs.orgswarthmore.edu This interaction is maximized in the gauche arrangement.

In the protonated form (1-fluoropropan-2-ammonium), the gauche preference is significantly enhanced by a strong electrostatic attraction between the negatively polarized fluorine atom and the positively charged ammonium (B1175870) group. researchgate.netresearchgate.netst-andrews.ac.uk This "electrostatic gauche effect" can be much stronger than the stereoelectronic effect in the neutral molecule. st-andrews.ac.uk

| Conformer | F-C-C-N Dihedral Angle | Key Stabilizing/Destabilizing Interactions | Expected Relative Stability |

|---|---|---|---|

| Gauche | ~60° | Stabilizing: Hyperconjugation (σC–H → σC–F*), Electrostatic attraction (in protonated form). acs.orgresearchgate.net | Generally more stable, especially when protonated. researchgate.netresearchgate.net |

| Anti | ~180° | Stabilizing: Lower steric hindrance. Destabilizing: Weaker hyperconjugative interactions, electrostatic repulsion (in some models). | Generally less stable. |

An important intramolecular interaction that can influence the conformation of this compound is the formation of a hydrogen bond between the amine (N-H) group and the fluorine atom (N-H···F). Although covalently bound fluorine is a weak hydrogen bond acceptor, this interaction can occur when the molecular geometry forces the donor and acceptor into close proximity, as can happen in the gauche conformer. nih.govucla.edu

| Interaction | Description | Evidence | Impact on Conformation |

|---|---|---|---|

| N-H···F Intramolecular Hydrogen Bond | A weak electrostatic interaction between a hydrogen atom of the amine group and the lone pair of the fluorine atom. nih.govbeilstein-journals.org | NMR through-space coupling (¹hJFH), nih.gov short H···F distances and favorable angles in computed structures. ucla.edu | Provides additional stabilization for the gauche conformer, where the N-H and F atoms are in close proximity. |

The equilibrium between the gauche and anti conformers of this compound is sensitive to the surrounding environment. In the gas phase, intramolecular forces like hyperconjugation and hydrogen bonding are dominant. nih.gov Theoretical calculations on similar molecules like 1-fluoropropane (B1212598) show a preference for the gauche conformer in the gas phase. researchgate.netscispace.com

In solution, the equilibrium can shift depending on the polarity of the solvent. swarthmore.edunih.gov Polar solvents can stabilize the conformer with the larger dipole moment. Computational studies on related fluoroalkanes have shown that the energy difference between gauche and anti conformers is sensitive to the presence of a polar solvent. researchgate.netswarthmore.edu For this compound, the gauche conformer is expected to have a larger dipole moment due to the alignment of the C-F and C-N bond dipoles. Therefore, polar solvents would likely further stabilize the gauche conformer, increasing its population in the equilibrium mixture. Conversely, in nonpolar solvents, the equilibrium might be less skewed towards the gauche form compared to the gas phase. nih.gov

| Phase | Dominant Interactions | Expected Predominant Conformer | Reason |

|---|---|---|---|

| Gas Phase | Intramolecular forces (gauche effect, hydrogen bonding). nih.gov | Gauche | Inherent stability from hyperconjugation and intramolecular hydrogen bonding. researchgate.netscispace.com |

| Polar Solution (e.g., Water) | Solvent-solute interactions, dielectric effects. swarthmore.edunih.gov | Gauche | The gauche conformer likely has a larger dipole moment and is preferentially stabilized by polar solvent molecules. swarthmore.edu |

| Nonpolar Solution (e.g., CCl₄) | Mainly intramolecular forces with minimal solvent influence. nih.gov | Gauche | The equilibrium is expected to be similar to the gas phase, with the gauche conformer favored. nih.gov |

Theoretical Modeling of Reaction Mechanisms and Selectivity

Theoretical models are crucial for understanding how chemical reactions involving this compound proceed. By calculating the energies of reactants, products, and intermediate states, chemists can predict the most likely reaction pathways.

The synthesis of this compound can occur through various routes, one of the most common being the nucleophilic ring-opening of a substituted aziridine (B145994). Computational studies, often employing Density Functional Theory (DFT), are used to model these reactions. For instance, the ring-opening of N-protected 2-methylaziridine (B133172) with a fluoride (B91410) source is a key step.

Theoretical calculations can predict the geometry of the transition state—the highest energy point along the reaction coordinate. In the case of the aziridine ring-opening, the reaction proceeds via an S(_N)2 mechanism. DFT calculations help in elucidating the structure of the transition state, where the C-N bond is partially broken and the C-F bond is partially formed. The energy of this transition state is a critical factor in determining the reaction rate. Computational models have been used to evaluate the activation energy for the ring-opening process of different protected aziridines, providing a rationale for why certain protecting groups may facilitate the reaction more effectively than others mdpi.com.

Table 1: Hypothetical Transition State Energies for Aziridine Ring-Opening (Note: This table is illustrative, as specific values for this compound synthesis are not readily available in the cited literature.)

| Reactant | Nucleophile | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|---|

| N-picolinoyl-2-methylaziridine | F⁻ | DFT/B3LYP | 75 |

Interactive Data Table

When the aziridine ring of a precursor like 2-methylaziridine is opened, the nucleophilic fluoride can attack one of two carbon atoms, leading to two different regioisomers: this compound and 2-fluoropropan-1-amine (B12122752). The preference for the formation of one isomer over the other is known as regioselectivity.

Computational chemistry is employed to understand the factors governing this selectivity. By calculating the energies of the two possible transition states, researchers can predict which product will be favored. The attack at the less sterically hindered carbon is often preferred, but electronic effects, influenced by the protecting group on the nitrogen atom, also play a significant role frontiersin.org. DFT studies can model these effects and rationalize the observed experimental outcomes, explaining why certain reaction conditions lead to a higher yield of the desired this compound isomer.

Influence of Fluorine on Molecular Orbital Energies (HOMO/LUMO)

The electronic properties of a molecule are largely determined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability.

The introduction of a highly electronegative fluorine atom into an organic molecule has a profound effect on its molecular orbital energies. In this compound, the fluorine atom's inductive effect withdraws electron density from the carbon backbone. This generally leads to a stabilization (lowering of energy) of both the HOMO and LUMO levels compared to the non-fluorinated analogue, propan-2-amine.

Computational methods like DFT are used to calculate these orbital energies precisely. The lowering of the HOMO energy suggests that this compound is less susceptible to oxidation than its non-fluorinated counterpart. Conversely, the lowering of the LUMO energy indicates that it is a better electron acceptor, potentially making it more reactive towards nucleophiles at sites other than the amine group. The magnitude of the HOMO-LUMO gap also provides insight into the molecule's stability; a larger gap implies greater stability arxiv.org.

Table 2: Calculated Molecular Orbital Energies (Illustrative) (Note: These are representative values to illustrate the effect of fluorination.)

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Propan-2-amine | DFT/6-31G* | -6.5 | 1.5 | 8.0 |

Interactive Data Table

Role of 1 Fluoropropan 2 Amine As a Versatile Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Molecules

The strategic placement of fluorine atoms can significantly enhance the pharmacokinetic and physicochemical properties of bioactive molecules, such as metabolic stability and binding affinity. nih.gov As a monofluorinated three-carbon building block, 1-fluoropropan-2-amine could theoretically serve as a precursor for more complex fluorinated pharmaceuticals and agrochemicals. Its primary amine functionality allows for a wide range of chemical transformations, including amide bond formation, alkylation, and arylation, which could incorporate the fluorinated propyl motif into larger molecular frameworks.

Table 1: Potential Reactions for Incorporating the this compound Moiety

| Reaction Type | Reactant | Potential Product Class |

| Acylation | Carboxylic Acid / Acid Chloride | Fluorinated Amides |

| Reductive Amination | Aldehyde / Ketone | Secondary/Tertiary Fluorinated Amines |

| Nucleophilic Substitution | Alkyl Halide | N-Alkylated Fluorinated Amines |

| Buchwald-Hartwig Amination | Aryl Halide | N-Arylated Fluorinated Amines |

This table represents hypothetical applications based on general organic chemistry principles, as specific examples involving this compound are not readily found in the literature.

Scaffold for the Introduction of Chiral Fluorinated Amine Moieties

Chiral amines are crucial components in a vast number of pharmaceuticals, as stereochemistry often dictates biological activity. yale.edu this compound possesses a stereocenter at the C2 position, making it a potentially valuable chiral building block for asymmetric synthesis. enamine.net Enantiomerically pure forms of this compound could be used to introduce a specific stereochemistry into a target molecule, which is a critical aspect of modern drug design.

The synthesis of enantiopure chiral amines can be achieved through various methods, including enzymatic resolutions and asymmetric catalytic reductions. Once obtained in an enantiomerically pure form, this compound could be employed in diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters with a high degree of control.

Utility in Multi-Step Synthesis of Nitrogen-Containing Compounds

Nitrogen-containing compounds, particularly heterocycles, form the core of a large percentage of pharmaceuticals. researchgate.netwindows.net The amine functionality of this compound makes it a suitable starting material for the multi-step synthesis of various nitrogen-containing heterocycles. nih.gov

For example, it could potentially be used in condensation reactions with dicarbonyl compounds to form fluorinated pyrroles or in more complex cascade reactions to construct polycyclic nitrogenous frameworks. The presence of the fluorine atom could also influence the reactivity and stability of the resulting heterocyclic systems. While multi-step syntheses involving fluorinated building blocks are common, specific examples detailing the journey from this compound to a complex nitrogen-containing target are not described in the available literature.

Applications in the Construction of Diverse Organic Scaffolds

In modern drug discovery, the concept of molecular scaffolds—core structures that can be systematically functionalized—is of paramount importance for creating libraries of related compounds for biological screening. mdpi.com this compound, with its reactive amine group and fluorinated alkyl chain, could serve as a foundational piece for the construction of novel molecular scaffolds.

Through derivatization of the amine, a variety of functional groups could be introduced, leading to a diverse set of molecules built upon the this compound core. researchgate.net These new scaffolds could then be further elaborated in subsequent synthetic steps. However, the literature does not currently provide specific examples of diverse organic scaffolds that have been successfully constructed using this compound as the primary building block.

Future Research Directions in 1 Fluoropropan 2 Amine Chemistry

Development of Novel and Highly Efficient Catalytic Systems for Asymmetric Fluorination

The synthesis of enantiomerically pure fluorinated compounds is a significant area of chemical research. nih.gov A primary challenge in the synthesis of chiral amines like 1-Fluoropropan-2-amine lies in achieving high enantioselectivity. Future research will likely focus on the design and application of novel catalytic systems to achieve this.

One promising avenue is the development of new chiral catalysts. For instance, chiral phosphoric acid catalysts, in combination with a primary amine co-catalyst, have shown potential in the fluorination of ketones. acs.org Further exploration of such dual-catalyst systems could lead to more efficient and selective methods for the asymmetric fluorination of precursors to this compound. Additionally, the development of novel chiral palladium complexes has enabled the fluorination of various β-ketoesters with excellent enantioselectivity, a methodology that could be adapted for the synthesis of fluorinated amino acid derivatives. acs.org

Researchers are also investigating transition-metal catalyzed transformations and F-additions to carbon-carbon double bonds as appealing strategies for the enantioselective installation of fluorine atoms. nih.gov The continued development of these methods will be crucial for accessing a wider range of chiral fluorinated building blocks, including those necessary for the synthesis of this compound.

| Catalyst Type | Substrate Class | Key Features |

| Chiral Phosphoric Acid / Primary Amine | Ketones | Dual-catalyst system for enantioselective fluorination. acs.org |

| Chiral Palladium Complexes | β-ketoesters | High enantioselectivity in the synthesis of fluorinated compounds. acs.org |

| Transition-Metal Catalysts | Alkenes | Enantioselective installation of fluorine via F-addition to C=C bonds. nih.gov |

Exploration of Bio-Catalytic Approaches for Enantioselective Synthesis

Biocatalysis is emerging as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. wiley.com Enzymes offer high efficiency and stereoselectivity, making them ideal for the production of enantiopure amines. the-innovation.orgthe-innovation.orgwiley.com